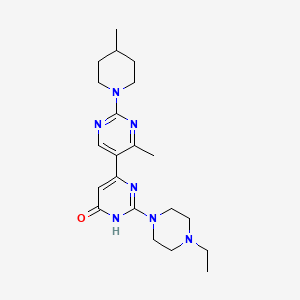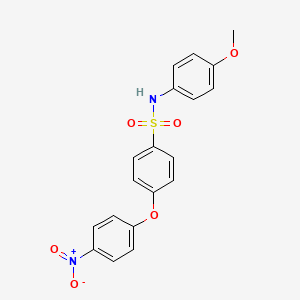![molecular formula C17H18BrNO2S B6001609 2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6001609.png)
2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as BBA and is synthesized through a multi-step process. BBA is a thioamide derivative that has shown promising results in various preclinical studies. In
Wirkmechanismus
The mechanism of action of BBA is not fully understood. However, it has been suggested that BBA exerts its anti-tumor effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells. BBA has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
BBA has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBA has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Moreover, BBA has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH), which are involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, BBA has shown promising results in various preclinical studies, making it an attractive compound for further research. However, BBA has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully. Moreover, BBA has not been tested in clinical trials, and its safety and efficacy in humans are not yet established.
Zukünftige Richtungen
There are several future directions for BBA research. Firstly, further studies are needed to elucidate the mechanism of action of BBA fully. Secondly, BBA should be tested in clinical trials to establish its safety and efficacy in humans. Thirdly, the potential use of BBA in combination with chemotherapy drugs should be explored further. Fourthly, the potential use of BBA in the treatment of other diseases such as neurodegenerative diseases should be investigated. Finally, the development of new synthetic routes for BBA and its analogs should be explored to improve its pharmacological properties.
Conclusion
In conclusion, BBA is a promising compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it an attractive compound for further research. Although its mechanism of action is not fully understood, BBA has shown promising results in various preclinical studies. Further studies are needed to elucidate its mechanism of action fully and establish its safety and efficacy in humans.
Synthesemethoden
The synthesis of BBA involves a multi-step process that starts with the reaction of 2-bromobenzyl bromide and thiourea in the presence of potassium hydroxide. The resulting product is then reacted with 4-ethoxyaniline to form the final product, BBA. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
BBA has shown potential therapeutic applications in various preclinical studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. BBA has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, BBA has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-2-21-15-9-7-14(8-10-15)19-17(20)12-22-11-13-5-3-4-6-16(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVKGJOTJDTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6001527.png)
![2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propylidene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001532.png)

![6-(3,4-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6001549.png)


![6-[(4-methyl-1-piperazinyl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6001556.png)
![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}-2-furamide](/img/structure/B6001562.png)
![1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6001567.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-3-isopropyl-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6001584.png)
![1-isobutyl-2,6,6-trimethyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6001596.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6001605.png)
![(4aS*,8aR*)-2-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]decahydroisoquinoline](/img/structure/B6001614.png)
![3-methyl-4-phenyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6001618.png)
